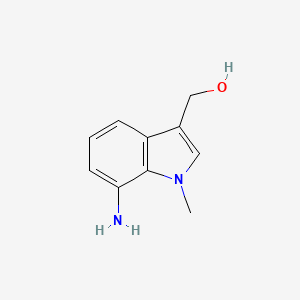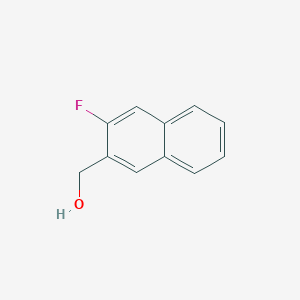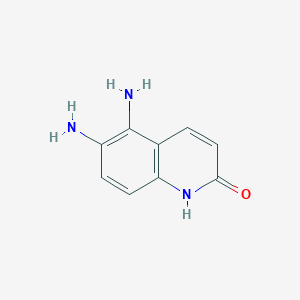
5,6-Diaminoquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Diaminoquinolin-2(1H)-one: is an organic compound with the molecular formula C9H9N3O It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of two amino groups at the 5 and 6 positions and a keto group at the 2 position of the quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diaminoquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminobenzonitrile, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5,6-Diaminoquinolin-2(1H)-one can undergo oxidation reactions, leading to the formation of quinoline derivatives with various functional groups.
Reduction: The compound can be reduced to form different aminoquinoline derivatives.
Substitution: It can participate in substitution reactions where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions include various substituted quinolines, which can have different functional groups such as hydroxyl, alkyl, or halogen groups.
Aplicaciones Científicas De Investigación
Chemistry: 5,6-Diaminoquinolin-2(1H)-one is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. It can also be used as a probe in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5,6-Diaminoquinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The pathways involved can include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.
Comparación Con Compuestos Similares
Quinoline: The parent compound of 5,6-Diaminoquinolin-2(1H)-one, which lacks the amino and keto groups.
5,6-Diaminoquinoline: Similar to this compound but without the keto group.
2-Aminoquinoline: Contains an amino group at the 2 position but lacks the additional amino groups at the 5 and 6 positions.
Uniqueness: this compound is unique due to the presence of both amino and keto groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C9H9N3O |
|---|---|
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
5,6-diamino-1H-quinolin-2-one |
InChI |
InChI=1S/C9H9N3O/c10-6-2-3-7-5(9(6)11)1-4-8(13)12-7/h1-4H,10-11H2,(H,12,13) |
Clave InChI |
VLJKQRSVXRDHQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)NC2=C1C(=C(C=C2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


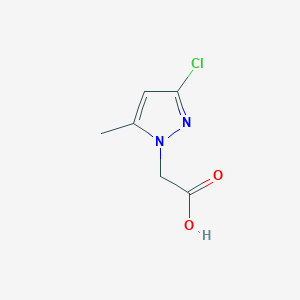
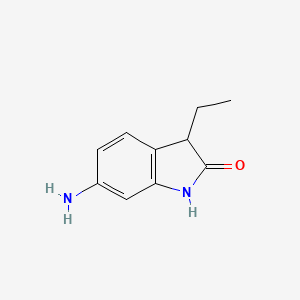

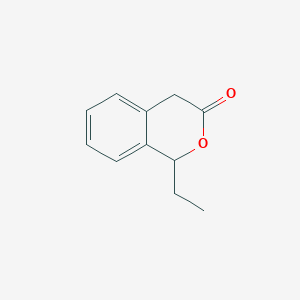
![Methyl [1,3'-biazetidine]-3-carboxylate](/img/structure/B11914842.png)
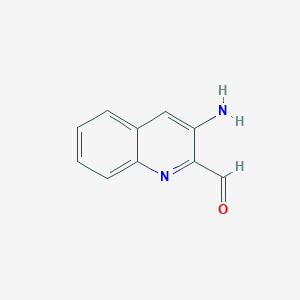

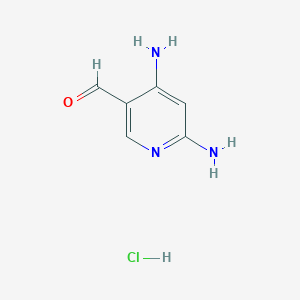
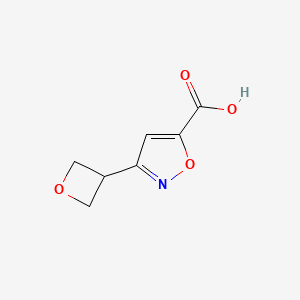
![2-Chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11914868.png)

